tert-Butyl (3-(5-amino-6-methoxypyrazin-2-yl)propyl)carbamate
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Overview
Description
Tert-Butyl (3-(5-amino-6-methoxypyrazin-2-yl)propyl)carbamate is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and environmental applications. This compound is characterized by its unique structure, which includes a tert-butyl group, an amino group, and a methoxypyrazine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-(5-amino-6-methoxypyrazin-2-yl)propyl)carbamate typically involves the use of protecting groups for amines, such as the tert-butyloxycarbonyl (Boc) group. The Boc group is introduced to protect the amino group during the synthesis process and can be removed under acidic conditions, such as with trifluoroacetic acid . The precursor, di-tert-butyl dicarbonate, is a great electrophile for nucleophilic addition of the amine, forming a tetrahedral intermediate that eventually leads to the desired carbamate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency. The use of automated synthesis and purification systems can enhance the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl (3-(5-amino-6-methoxypyrazin-2-yl)propyl)carbamate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like trifluoroacetic acid for deprotection, and nucleophilic scavengers such as thiols to prevent unwanted side reactions . The conditions for these reactions are typically mild to avoid degradation of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, which can then participate in further reactions to form various derivatives.
Scientific Research Applications
Tert-Butyl (3-(5-amino-6-methoxypyrazin-2-yl)propyl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological targets.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl (3-(5-amino-6-methoxypyrazin-2-yl)propyl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other carbamates and pyrazine derivatives, such as:
- tert-Butyl (3-(methylamino)propyl)carbamate
- tert-Butyl (3-(5-amino-6-chloropyrazin-2-yl)propyl)carbamate
Uniqueness
Tert-Butyl (3-(5-amino-6-methoxypyrazin-2-yl)propyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
tert-butyl N-[3-(5-amino-6-methoxypyrazin-2-yl)propyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O3/c1-13(2,3)20-12(18)15-7-5-6-9-8-16-10(14)11(17-9)19-4/h8H,5-7H2,1-4H3,(H2,14,16)(H,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMWAECXTBVTCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC1=CN=C(C(=N1)OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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